Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II)

Description

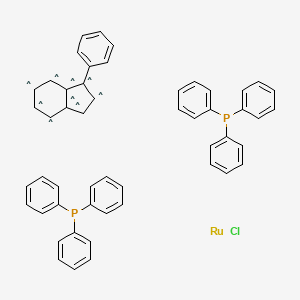

Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II) is a ruthenium(II) organometallic complex featuring a 3-phenyl-substituted indenyl ligand, two triphenylphosphine (PPh₃) ligands, and a chloride ligand. Such complexes are pivotal in catalysis, particularly in hydrogenation and cross-coupling reactions, owing to the tunable steric and electronic properties imparted by their ligands .

Properties

InChI |

InChI=1S/2C18H15P.C15H11.ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15;;/h2*1-15H;1-11H;1H;/q;;;;+1/p-1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBLCXGMSHOUEG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[C]2[CH][CH][C]3[C]2[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H41ClP2Ru | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

852.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II) typically involves the reaction of ruthenium trichloride trihydrate with triphenylphosphine in a methanolic solution. The reaction conditions are carefully controlled to ensure the formation of the desired product. The general reaction can be represented as follows:

[ 2 \text{RuCl}_3(\text{H}_2\text{O})_3 + 7 \text{PPh}_3 \rightarrow 2 \text{RuCl}_2(\text{PPh}_3)_3 + 2 \text{HCl} + 5 \text{H}_2\text{O} + \text{OPPh}_3 ]

In industrial settings, the production methods are scaled up, and the reaction conditions are optimized for higher yields and purity .

Chemical Reactions Analysis

Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized in the presence of suitable oxidizing agents.

Reduction: It can be reduced using reducing agents such as hydrogen in the presence of a base.

Substitution: The triphenylphosphine ligands can be substituted by other ligands, leading to the formation of different complexes.

Common reagents used in these reactions include triphenylphosphine, hydrogen, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

While the search results provide information on related ruthenium complexes, there is no direct information about the applications of "Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II)". However, the provided search results do offer insight into similar compounds and their uses, which can help infer potential applications .

Here's what can be gathered from the search results:

-

Similar Ruthenium Complexes :

- Chloro(cyclopentadienyl)bis(triphenylphosphine)ruthenium(II) This compound, with the formula RuCl(PPh~3~)~2~(C~5~H~5~), is an air-stable orange crystalline solid used in organometallic synthesis and catalysis . It serves as a catalyst for reactions like the isomerization of allylic alcohols to saturated carbonyls in the presence of NH~4~PF~6~ .

- [RuCl(η5-(3-phenylindenylidene)(PPh3)2] This complex has been found to be extremely active in numerous transformations, making it a versatile catalytic tool . The η5-phenyl indenyl ligand shows enhanced catalytic activity compared to related half-sandwich ruthenium complexes .

-

Reactions and Catalytic Activity :

- Ruthenium(II) complexes with triphenylphosphine ligands are used in various reactions .

- These complexes can be created by reacting dichlorotris(triphenylphosphine)ruthenium(II) with different reagents .

- Ruthenium catalysts, in general, are useful for synthetic organic chemistry research and fine chemical production .

- Potential Applications

Based on the information available, "Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II)" may have applications similar to those of the related ruthenium complexes:

- Catalysis : It could serve as a catalyst in various organic transformations, potentially with enhanced activity due to the phenylindenyl ligand .

- Isomerization Reactions : Similar to Chloro(cyclopentadienyl)bis(triphenylphosphine)ruthenium(II), it might catalyze the isomerization of allylic alcohols or other similar reactions .

- Synthetic Chemistry : It can be used as a building block in synthesizing more complex organometallic compounds .

Mechanism of Action

The mechanism by which Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II) exerts its effects involves the coordination of the ruthenium center with various ligands. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the compound facilitates the formation and breaking of chemical bonds through its coordination with reactants .

Comparison with Similar Compounds

Structural and Ligand Variations

The following table highlights key structural differences and properties of related ruthenium(II) complexes:

Key Observations:

- Ligand Effects: Indenyl vs. Cyclopentadienyl: The indenyl ligand (C₉H₇⁻) in Chloro(indenyl)bis(triphenylphosphine)ruthenium(II) provides greater electron delocalization compared to cyclopentadienyl (C₅H₅⁻), enhancing thermal stability and catalytic activity in hydrogenation .

- Phosphine Ligands :

Catalytic Performance and Research Findings

- Hydrogenation Activity :

- Synthetic Utility :

- Metathesis Applications :

Stability and Reactivity

- Thermal Stability: Indenyl complexes (e.g., CAS 99897-61-7) exhibit higher decomposition temperatures (>150°C) compared to cyclopentadienyl analogs (130–135°C), as noted in safety data .

- Sensitivity to Air : Most Ru(II) phosphine complexes are air-sensitive, requiring handling under inert atmospheres. For example, Dichloro(pentamethylcyclopentadienyl)ruthenium(III) polymer (CAS 96503-27-4) degrades rapidly upon exposure to moisture .

Biological Activity

Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II) is a prominent organometallic compound that has garnered attention for its diverse biological activities, particularly in the field of catalysis and potential therapeutic applications. This article explores its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II) typically involves the reaction of ruthenium(II) precursors with 3-phenylindenyl ligands and triphenylphosphine. The general synthetic route can be summarized as follows:

-

Reactants :

- Ruthenium(II) chloride

- Triphenylphosphine (PPh₃)

- 3-Phenylindene

-

Reaction Conditions :

- The reaction is usually conducted in a suitable solvent such as dichloromethane or ethanol under inert atmosphere conditions to prevent oxidation.

-

Product Formation :

- The resultant compound exhibits a characteristic red-brown crystalline form, which can be purified by recrystallization.

Biological Activity

Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II) has shown significant biological activity, particularly in catalytic transformations and potential anticancer properties. The compound's activity can be attributed to the unique electronic and steric properties conferred by the 3-phenylindenyl ligand and the triphenylphosphine ligands.

Catalytic Activity

- Catalysis in Organic Reactions :

- Mechanistic Insights :

Anticancer Properties

Recent research has explored the potential anticancer properties of Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II). Preliminary studies suggest that this compound may induce cytotoxic effects in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Case Study Findings :

- Comparative Analysis :

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Catalytic Activity | Efficient catalyst for hydrogenation reactions | |

| Anticancer Activity | Induces apoptosis in cancer cell lines |

Table 2: Comparison with Other Ruthenium Complexes

Q & A

Q. What are the established synthetic routes for Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II), and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves ligand substitution or redox reactions under inert atmospheres. For example, analogous ruthenium complexes are synthesized via reactions of precursor complexes (e.g., RuCl₃·xH₂O) with phosphine ligands and indenyl derivatives in solvents like THF or toluene. Key factors affecting yield include:

- Temperature: Elevated temperatures (80–110°C) improve ligand coordination but may decompose sensitive intermediates .

- Solvent choice: Polar aprotic solvents (e.g., DMF) enhance solubility of phosphine ligands, while non-polar solvents stabilize the indenyl moiety .

- Atmosphere: Strict anaerobic conditions (N₂/Ar) prevent oxidation of Ru(II) to Ru(III), which deactivates the catalyst .

Q. What spectroscopic and structural characterization methods are recommended for confirming the identity of this complex?

Methodological Answer:

- ¹H/³¹P NMR: Identify proton environments of the 3-phenylindenyl ligand (δ 6.5–7.5 ppm for aromatic protons) and confirm triphenylphosphine coordination (³¹P NMR: δ ~40–50 ppm) .

- X-ray crystallography: Resolve the octahedral geometry around Ru(II), particularly the bonding mode (η⁵ vs. η³) of the indenyl ligand .

- Elemental analysis: Verify stoichiometry (C, H, Cl, P, Ru) to rule out solvent adducts or impurities .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Air sensitivity: Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

- Toxicity mitigation: Use fume hoods for weighing, and wear nitrile gloves to avoid dermal exposure (H312/H332 hazards) .

- Decomposition: Avoid contact with strong oxidizing agents (e.g., HNO₃) to prevent exothermic reactions .

Advanced Research Questions

Q. How do variations in phosphine ligands (e.g., tricyclohexyl vs. triphenyl) impact catalytic activity in analogous ruthenium indenyl complexes?

Methodological Answer: Comparative studies using structurally similar complexes (e.g., tricyclohexylphosphine in ) reveal:

- Steric effects: Bulkier ligands (e.g., tricyclohexyl) reduce catalytic turnover by hindering substrate access to the Ru center .

- Electronic effects: Electron-donating ligands (triphenylphosphine) stabilize Ru(II) intermediates, enhancing hydrogenation activity .

- Experimental design: Perform Hammett studies to correlate ligand electronic parameters (σ) with reaction rates .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for similar ruthenium complexes?

Methodological Answer: Discrepancies often arise from differences in:

- Substrate purity: Trace moisture or oxygen degrades active species. Use Karl Fischer titration to verify solvent dryness .

- Reaction monitoring: Employ in-situ IR or GC-MS to detect transient intermediates and avoid overestimating yields .

- Standardization: Compare turnover numbers (TON) under identical conditions (solvent, temperature, Ru loading) .

Q. What strategies enhance enantioselectivity in asymmetric hydrogenation using this complex?

Methodological Answer:

- Ligand modification: Replace triphenylphosphine with chiral ligands (e.g., Tol-BINAP) to induce steric control. reports >90% ee in ketone hydrogenation using chiral Ru complexes .

- Additives: Chiral amines (e.g., (R,R)-DPEN) act as co-catalysts, stabilizing transition states via hydrogen bonding .

- Solvent optimization: Protic solvents (MeOH) improve enantioselectivity by stabilizing polar intermediates .

Q. How does the electronic structure of the 3-phenylindenyl ligand influence redox properties in catalytic cycles?

Methodological Answer:

- DFT calculations: Model the HOMO/LUMO levels of the indenyl ligand to predict Ru(II)/Ru(III) redox potentials. shows electron-withdrawing substituents lower the Ru(II) → Ru(III) oxidation potential, improving oxidative stability .

- Cyclic voltammetry: Measure redox potentials in acetonitrile (0.1 M TBAPF₆) to correlate ligand electronics with catalytic activity .

Q. How should researchers address stability discrepancies under varying atmospheric conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.